molecular formula C8H6N2O2 B146825 Imidazo[1,2-a]pyridine-8-carboxylic acid CAS No. 133427-08-4

Imidazo[1,2-a]pyridine-8-carboxylic acid

Cat. No.: B146825
CAS No.: 133427-08-4
M. Wt: 162.15 g/mol
InChI Key: WHOCKNWCRFHEMH-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridine-8-carboxylic acid is a heterocyclic compound that features a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring. This compound is part of the imidazopyridine family, which is known for its wide range of applications in medicinal chemistry, material science, and other fields .

Mechanism of Action

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .

Future Directions

Imidazo[1,2-a]pyridine-8-carboxylic acid and its derivatives have great potential in several research areas, from materials science to the pharmaceutical field . In recent years, many promising innovations have been reported in different technological applications, such as optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging .

Biochemical Analysis

Biochemical Properties

Imidazo[1,2-a]pyridine-8-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific functionalization of the imidazo[1,2-a]pyridine scaffold .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are complex and multifaceted. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through a variety of mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyridine-8-carboxylic acid can be achieved through various methods, including:

Industrial Production Methods: Industrial production of this compound typically involves large-scale condensation reactions using readily available starting materials and optimized reaction conditions to ensure high yield and purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can have different functional groups attached to the core structure .

Properties

IUPAC Name

imidazo[1,2-a]pyridine-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-8(12)6-2-1-4-10-5-3-9-7(6)10/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHOCKNWCRFHEMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CN=C2C(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80471037
Record name imidazo[1,2-a]pyridine-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80471037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133427-08-4
Record name imidazo[1,2-a]pyridine-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80471037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name imidazo[1,2-a]pyridine-8-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Chloroacetaldehyde (45% aqueous solution) (6.6 mL, 38 mmol) is added to the stirred solution of 2-aminonicotinic acid (5.0 g, 25 mmol) in ethanol (35 mL) and warmed at reflux for 14 hours. The reaction mixture is concentrated and the crude material is triturated with EtOH-Et2O to afford imidazo[1,2-a]pyridine-8-carboxylic acid. Mp: 296-299° C.
Quantity
6.6 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Besides potential therapeutic applications, are there other uses for Imidazo[1,2-a]pyridine-8-carboxylic acid derivatives?

A: Yes, certain this compound derivatives have shown promise as fluorescent pH probes, particularly for basic conditions. [] While specific structural details and performance characteristics weren't provided in the abstract, this application highlights the versatility of this chemical scaffold. Further research exploring structure-property relationships could lead to the development of tailored probes for specific pH ranges and applications.

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